2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride
Overview
Description
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride is a derivative of quinazolinone . Quinazolinones are significant heterocyclic compounds due to their potential pharmaceutical and biological activities . They have been used clinically to treat diverse pathological conditions .
Synthesis Analysis
Quinazolinones can be synthesized through various methods . One common approach involves the amidation of 2-aminobenzoic acid derivatives . The derivatives are coupled with the appropriate acid chloride to generate substituted anthranilates, which undergo cyclization by treatment with acetic anhydride under reflux to afford the benzoxazin-4-ones. Treatment of the benzoxazinones with ammonia solution then affords the quinazolinone derivatives .Molecular Structure Analysis
Quinazoline is a nitrogen-containing fused heterocycle, and with an additional carbonyl linkage, it forms two different quinazolinones (either 4(3H)-quinazolinone or 2(1H)-quinazolinone) .Chemical Reactions Analysis
Quinazolinone derivatives have diverse reactivity. The 2-methyl group, the 3-amino group, and other positions on the ring can undergo various chemical reactions, including electrophilic substitution, oxidation, reduction, and reaction with metal ions . Other reactions such as the Mannich reaction and cycloaddition reaction can also occur .Scientific Research Applications
Antimicrobial Activity
Compounds similar to 2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride have been investigated for their antimicrobial properties. A study by Alagarsamy et al. (2007) synthesized derivatives of this compound and tested them against various pathogenic bacteria and fungi, showing significant antibacterial and antifungal activities (Alagarsamy et al., 2007).
Histamine H1-Receptor Blocking
Alagarsamy (2004) reported the synthesis of 2-methyl-3-(substituted methylamino)-(3H)-quinazolin-4-ones and their evaluation as histamine H1-receptor blockers. These compounds showed potential in inhibiting histamine-induced contractions (Alagarsamy, 2004).
AMPA Receptor Antagonists
Chenard et al. (2001) explored 6-fluoro-3-(2-chlorophenyl)quinazolin-4-ones with a methylamino tether group for AMPA receptor inhibition. They found new AMPA receptor antagonists through this research, highlighting the potential of quinazolin-4-ones in neurological applications (Chenard et al., 2001).
Anticonvulsant Agents
A study by Archana et al. (2002) synthesized novel thiadiazolyl and thiazolidinonyl quinazolin-4(3H)-ones as potential anticonvulsant agents. They found that these compounds exhibited significant anticonvulsant activity (Archana et al., 2002).
Antiparkinsonian Agents
Kumar et al. (2012) developed quinazolinone derivatives with potential as antiparkinsonian agents. Their research demonstrated the synthesis and screening of these compounds for antiparkinsonian activity (Kumar et al., 2012).
Antihypertensive Activity
Alagarsamy and Pathak (2007) synthesized 3-benzyl-2-substituted-3H-[1,2,4]triazolo[5,1-b]quinazolin-9-ones and evaluated them for antihypertensive activity. Their findings indicated significant antihypertensive effects (Alagarsamy & Pathak, 2007).
Synthesis of Radio-labelled Compounds
Saemian et al. (2009) focused on the synthesis of carbon-14 labelled 4-aminoquinazolines and quinazolin-4(3H)-ones for potential applications in radiopharmaceuticals (Saemian et al., 2009).
Corrosion Inhibition
Errahmany et al. (2020) explored novel quinazolinone derivatives as corrosion inhibitors for mild steel in acidic medium. Their findings indicate these compounds' efficiency in protecting metallic surfaces (Errahmany et al., 2020).
Future Directions
Quinazolinones represent an important scaffold in medicinal chemistry due to their synthetic accessibility and diverse in vitro and in vivo pharmacological activities . Future research may focus on synthesizing new quinazolinone derivatives and evaluating their biological activities to discover potential new drugs .
properties
IUPAC Name |
2-(methylaminomethyl)-3H-quinazolin-4-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O.ClH/c1-11-6-9-12-8-5-3-2-4-7(8)10(14)13-9;/h2-5,11H,6H2,1H3,(H,12,13,14);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXPJUNGAGOKXFD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=NC2=CC=CC=C2C(=O)N1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(methylamino)methyl]quinazolin-4(3H)-one hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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